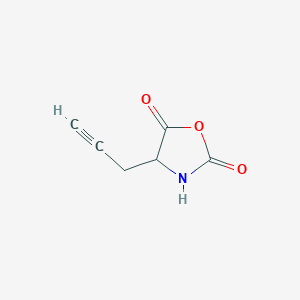

4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione

Description

BenchChem offers high-quality 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H5NO3 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

4-prop-2-ynyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C6H5NO3/c1-2-3-4-5(8)10-6(9)7-4/h1,4H,3H2,(H,7,9) |

InChI Key |

KDMCLTUPWGQGCA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione, a valuable alkyne-functionalized N-carboxyanhydride (NCA) monomer. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of polymer chemistry, biomaterials, and medicinal chemistry. The guide details a robust synthetic protocol based on the Fuchs-Farthing method using triphosgene as a phosgene surrogate, offering a safer and more manageable laboratory-scale synthesis. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss critical aspects of purification and characterization. Furthermore, this guide emphasizes the importance of safety protocols when handling hazardous reagents and offers insights into the stability and handling of the final product. The inclusion of visual diagrams and tabulated data aims to facilitate a clear and practical understanding of the entire workflow.

Introduction: The Significance of Alkyne-Functionalized N-Carboxyanhydrides

α-Amino acid N-carboxyanhydrides (NCAs) are indispensable building blocks in the synthesis of polypeptides and other complex macromolecules.[1] Their high reactivity towards nucleophiles, with the concomitant release of carbon dioxide as the sole byproduct, makes them ideal monomers for ring-opening polymerization (ROP), leading to the formation of well-defined polypeptides with controlled molecular weights and low polydispersity.[2]

The incorporation of functional groups into the side chains of amino acids opens up a vast landscape of possibilities for creating materials with tailored properties and functionalities. Among these, the alkyne group stands out due to its versatility in post-polymerization modification via "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile introduction of a wide array of molecules, including peptides, carbohydrates, and imaging agents, onto the polypeptide backbone.

4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione, derived from the non-proteinogenic amino acid propargylglycine, is a key monomer for the synthesis of "clickable" polypeptides. These polymers serve as versatile platforms for a myriad of applications, including drug delivery, tissue engineering, and the development of advanced biomaterials.

This guide will focus on a reliable and reproducible method for the synthesis of propargylglycine NCA, empowering researchers to access this valuable monomer for their innovative research endeavors.

Synthetic Strategy: The Fuchs-Farthing Method with Triphosgene

The most prevalent and efficient method for the synthesis of NCAs is the Fuchs-Farthing method, which involves the direct reaction of a free amino acid with phosgene or a phosgene equivalent.[3][4] While highly effective, the use of gaseous phosgene poses significant safety hazards due to its extreme toxicity. A safer and more practical alternative for laboratory-scale synthesis is the use of triphosgene, a solid and stable phosgene precursor that generates phosgene in situ.[5]

The overall reaction for the synthesis of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione from propargylglycine using triphosgene is depicted below:

Reaction Scheme:

The mechanism involves the initial formation of a chloroformylamino acid chloride intermediate, which then undergoes intramolecular cyclization to yield the desired NCA, with the liberation of hydrogen chloride (HCl).

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Propargylglycine | ≥98% | Commercially Available | |

| Triphosgene | ≥98% | Commercially Available | EXTREMELY TOXIC - Handle with extreme caution in a certified fume hood. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Commercially Available | Must be anhydrous to prevent side reactions. |

| Anhydrous Hexanes | ACS Grade | Commercially Available | For precipitation/crystallization. |

| Anhydrous Ethyl Acetate | ACS Grade | Commercially Available | For purification. |

| Celite® 545 | Commercially Available | For filtration. | |

| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |

Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (e.g., a bubbler with NaOH solution), and a dropping funnel.

-

Schlenk line or manifold for inert gas handling.

-

Heating mantle with a temperature controller.

-

Rotary evaporator.

-

Vacuum pump.

-

Standard laboratory glassware (graduated cylinders, beakers, funnels, etc.).

-

Filtration apparatus (Büchner funnel, filter flask).

-

Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[3][6]

Synthetic Procedure

Safety First: Triphosgene is a highly toxic and corrosive solid that releases phosgene gas upon contact with moisture or heat. All manipulations involving triphosgene must be performed in a well-ventilated and certified chemical fume hood.[7][8] Ensure that an emergency plan is in place and that you are familiar with the first-aid procedures for phosgene exposure.[9]

Workflow Diagram:

Figure 1: Experimental workflow for the synthesis of propargylglycine NCA.

Step-by-Step Protocol:

-

Reaction Setup: Assemble the three-neck round-bottom flask with the magnetic stirrer, reflux condenser, and dropping funnel in a chemical fume hood. Ensure all glassware is thoroughly dried. The entire apparatus should be under a positive pressure of argon or nitrogen gas. The gas outlet from the condenser should be connected to a scrubbing system containing a concentrated sodium hydroxide solution to neutralize any evolved HCl and phosgene.

-

Suspension of Amino Acid: To the reaction flask, add L-propargylglycine (e.g., 5.0 g, 44.2 mmol) and anhydrous tetrahydrofuran (THF) (e.g., 100 mL). Stir the mixture to form a suspension.

-

Preparation of Triphosgene Solution: In a separate dry flask under an inert atmosphere, dissolve triphosgene (e.g., 7.1 g, 23.9 mmol, 0.54 equivalents relative to the amino acid) in anhydrous THF (e.g., 50 mL).

-

Reaction: Gently heat the amino acid suspension to 40-50 °C. Slowly add the triphosgene solution to the stirred suspension via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 40-50 °C. The reaction progress can be monitored by observing the clarification of the reaction mixture as the solid amino acid is converted to the soluble NCA. The reaction is typically complete within 2-4 hours after the addition of triphosgene.[5]

-

Filtration: Once the reaction is complete (the solution should be clear or nearly clear), cool the mixture to room temperature. Filter the solution through a pad of Celite® to remove any insoluble impurities.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C to avoid thermal decomposition of the product.

-

Precipitation: Dissolve the crude product in a minimal amount of anhydrous ethyl acetate or THF. Add the solution dropwise to a vigorously stirred flask containing a large excess of anhydrous hexanes to precipitate the product.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold anhydrous hexanes. Dry the product under high vacuum to remove any residual solvents.

-

Purification (Optional): If the product is not sufficiently pure, as determined by characterization, further purification can be achieved by recrystallization from a suitable solvent system (e.g., THF/hexanes or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10][11]

Purification Strategies

The purity of the NCA monomer is crucial for achieving controlled polymerization and obtaining high molecular weight polypeptides. Impurities such as unreacted amino acid, HCl, and oligomers can act as unwanted initiators or terminating agents.

Recrystallization

For crystalline NCAs, recrystallization is a straightforward and effective purification method. A suitable solvent system should be chosen where the NCA is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethyl acetate/hexanes and THF/hexanes.

Flash Column Chromatography

For NCAs that are oils or are difficult to crystallize, flash column chromatography on silica gel is a powerful purification technique.[11]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient will depend on the polarity of the specific NCA.

-

Procedure: The crude NCA is dissolved in a minimal amount of the mobile phase and loaded onto the column. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The solvent is then removed under reduced pressure.

Characterization

Thorough characterization of the synthesized 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is essential to confirm its identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique for the identification of NCAs due to the characteristic anhydride carbonyl stretching vibrations.

Expected FTIR Peaks:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3290 | ≡C-H stretch (alkyne) | Strong, sharp |

| ~2120 | C≡C stretch (alkyne) | Weak to medium |

| ~1850 & ~1780 | C=O stretch (anhydride) | Strong |

| ~1000-1300 | C-O stretch | Strong |

The presence of two strong carbonyl peaks in the 1750-1860 cm⁻¹ region is a hallmark of the NCA ring.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the synthesized NCA.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | br s | 1H | N-H |

| ~4.5 | t | 1H | α-CH |

| ~2.8 | m | 2H | -CH₂-C≡CH |

| ~2.1 | t | 1H | -C≡CH |

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (C5) |

| ~151 | C=O (C2) |

| ~78 | -C ≡CH |

| ~72 | -C≡C H |

| ~56 | α-CH |

| ~25 | -CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized NCA.

-

Expected Molecular Weight: C₆H₅NO₃ = 139.11 g/mol

-

Expected Mass (M+H)⁺: 140.03

Stability and Storage

N-carboxyanhydrides are sensitive to moisture and heat. The presence of water can lead to hydrolysis and premature polymerization of the monomer. Therefore, it is crucial to handle and store the purified 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione under anhydrous and inert conditions.

-

Storage: Store the NCA in a tightly sealed container under an argon or nitrogen atmosphere.

-

Temperature: For long-term storage, it is recommended to store the product in a freezer at -20 °C or below.

-

Handling: When using the NCA, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air. All manipulations should be carried out under an inert atmosphere.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione. The detailed protocol, based on the well-established Fuchs-Farthing reaction using triphosgene, offers a reliable and accessible method for obtaining this valuable monomer. By adhering to the described procedures and safety precautions, researchers can confidently produce high-purity propargylglycine NCA, a key component for the development of advanced "clickable" polypeptides for a wide range of applications in materials science and biomedicine. The principles and techniques outlined herein can also be adapted for the synthesis of other functionalized N-carboxyanhydrides, further expanding the toolbox for the creation of innovative polymeric materials.

References

-

University of Wollongong. Triphosgene Safety Data Sheet. [Link]

-

Suvchem Laboratory Chemicals. TRIPHOSGENE (FOR SYNTHESIS) Safety Data Sheet. [Link]

-

University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]

-

Kramer, J. R., & Deming, T. J. (2010). A general method of purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

-

Tran, T. V., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry. [Link]

- Aliferis, T., Iatrou, H., & Hadjichristidis, N. (2004). Living polymerization of α-amino acid N-carboxyanhydrides: a versatile method for the synthesis of well-defined polypeptides. Biomacromolecules, 5(5), 1653–1656.

- Google Patents. (2013). Method for preparing amino acid N-carboxyanhydride.

-

The Royal Society of Chemistry. Supporting Information for: Photocycloadditions of substituted oxazoles with isoquinoline. [Link]

-

Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. [Link]

-

Tran, T. V., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry. [Link]

-

Teledyne ISCO. Successful Flash Chromatography. [Link]

-

Cheng, J., et al. Streamlined synthesis of PEG-polypeptides directly from amino acids. Cheng Research Group. [Link]

-

MDPI. (2023). The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. Polymers, 15(16), 3469. [Link]

- Fuchter, M. J., & Levy, C. (Eds.). (2012). Amino acids, peptides and proteins in organic chemistry. John Wiley & Sons.

-

Scite. Triphosgene, a Crystalline Phosgene Substitute. [Link]

-

ResearchGate. Fragments of 1 H NMR spectra of... [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0316718). [Link]

-

ResearchGate. FTIR spectrum of alkyne-PU-alkyne. [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

-

ResearchGate. FTIR spectra of the synthesized alkyd resins. [Link]

-

National Institutes of Health. Intramolecular Carboxyamidation of Alkyne-Tethered O-Acylhydroxamates through Formation of Fe(III)-Nitrenoids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. echemi.com [echemi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Synthesis of Propargylglycine N-Carboxyanhydride (NCA)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Propargylglycine NCA

Propargylglycine, a non-proteinogenic amino acid, is a cornerstone of modern bioconjugation and materials science.[1] Its terminal alkyne group serves as a versatile chemical handle for "click" chemistry reactions, enabling the precise modification of peptides and proteins.[1][2] The conversion of propargylglycine into its N-carboxyanhydride (NCA) derivative unlocks its potential as a monomer for the ring-opening polymerization (ROP) of synthetic polypeptides.[3][4][5] These resulting polymers, featuring pendant alkyne groups, are invaluable platforms for developing advanced drug delivery systems, tissue engineering scaffolds, and functional biomaterials.[3] This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of propargylglycine NCA, grounded in established chemical principles and rigorous safety protocols.

The Chemistry of NCA Formation: A Mechanistic Overview

The most established and widely employed method for synthesizing α-amino acid NCAs is the Fuchs-Farthing reaction.[3] This method involves the direct treatment of a free amino acid with phosgene (COCl₂) or a safer, solid equivalent such as triphosgene (bis(trichloromethyl) carbonate).[3][6][7]

The Causality Behind the Reaction:

Triphosgene, while being a stable solid, acts as a phosgene source in situ.[7] The reaction mechanism proceeds through two key stages:

-

N-Acylation: The nitrogen atom of the amino acid's primary amine acts as a nucleophile, attacking a carbonyl carbon of phosgene. This forms an N-chloroformyl amino acid intermediate and releases a molecule of hydrogen chloride (HCl).

-

Intramolecular Cyclization: The carboxylate group of the intermediate then performs an intramolecular nucleophilic attack on the chloroformyl carbon, displacing the chloride ion. This ring-closing step forms the five-membered NCA ring and releases a second molecule of HCl.

The HCl generated is a critical factor to control. It can catalyze the undesirable decomposition or premature polymerization of the highly reactive NCA product.[8] Therefore, its efficient removal or scavenging is paramount to achieving high purity and yield.[8][9]

Caption: Figure 1: Fuchs-Farthing Mechanism for NCA Synthesis.

Experimental Protocol: The Triphosgene Method

This protocol is designed for the synthesis of high-purity L-Propargylglycine NCA on a laboratory scale. Crucially, this entire procedure must be conducted in a certified chemical fume hood due to the extreme toxicity of phosgene, which is generated in situ. [7][10]

Reagents and Materials

| Reagent/Material | Grade | Typical Quantity (for 5g scale) | Key Considerations |

| L-Propargylglycine | ≥98% | 5.0 g (44.2 mmol) | Must be thoroughly dried under vacuum before use. |

| Triphosgene (BTC) | ≥98% | 5.7 g (19.2 mmol, 0.43 eq.) | EXTREMELY TOXIC . Handle with extreme caution.[7][10] |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | 150 mL | NCA synthesis is highly moisture-sensitive.[8] |

| Hexane | Anhydrous | ~100 mL | Used for precipitation/crystallization. |

| Nitrogen (N₂) or Argon (Ar) | High Purity | N/A | For maintaining an inert atmosphere. |

| Glassware | All glassware | N/A | Must be oven- or flame-dried and cooled under inert gas. |

| Magnetic Stirrer & Stir Bar | Standard | N/A | For vigorous stirring. |

| Schlenk Flasks / 3-Neck Flask | Standard | N/A | To maintain an inert atmosphere. |

| Addition Funnel | Standard | N/A | For controlled addition of the triphosgene solution. |

| Fritted Glass Funnel | Medium Porosity | N/A | For filtration. |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow for Propargylglycine NCA Synthesis.

-

Preparation: Thoroughly dry L-Propargylglycine (5.0 g, 44.2 mmol) under high vacuum for several hours. Assemble a 250 mL three-necked flask, equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum. Flame- or oven-dry all glassware and allow it to cool to room temperature under a positive pressure of inert gas.

-

Amino Acid Suspension: Under a positive flow of inert gas, add the dried L-Propargylglycine to the reaction flask. Add 100 mL of anhydrous THF. Begin vigorous stirring to create a fine suspension. Cool the flask to 0 °C using an ice-water bath.

-

Triphosgene Addition: In a separate, dry flask under an inert atmosphere, dissolve triphosgene (5.7 g, 19.2 mmol) in 50 mL of anhydrous THF. CAUTION: This solution contains in-situ generated phosgene and is highly toxic and corrosive. Draw this solution into a dry syringe or transfer it to a dry addition funnel. Add the triphosgene solution dropwise to the stirring amino acid suspension over a period of approximately 1 hour. The reaction is exothermic; maintain the temperature at or below 10 °C during the addition.[11]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring vigorously. The reaction is typically complete when the suspension becomes a clear, colorless, or pale-yellow solution, which usually takes 3-4 hours. The endpoint signifies the complete conversion of the insoluble amino acid to the soluble NCA.

-

Workup and Isolation: Once the reaction is complete, bubble dry nitrogen or argon gas through the solution for 15-20 minutes to help remove any dissolved HCl and excess phosgene. Concentrate the solution under reduced pressure (rotary evaporator with a cold trap and base trap) to about one-third of its original volume. It is critical not to evaporate to complete dryness at this stage, as overheating the crude NCA can lead to polymerization.

-

Purification by Recrystallization: Transfer the concentrated solution to a clean, dry flask. While stirring, slowly add anhydrous hexane until the solution becomes persistently cloudy, indicating the onset of precipitation. Add a minimal amount of THF dropwise to redissolve the precipitate and obtain a clear solution. Store the flask at -20 °C overnight to allow for the formation of crystals.

-

Final Product Collection: Isolate the white, crystalline product by rapid filtration through a fritted glass funnel under a blanket of inert gas. Wash the crystals with a small amount of cold, anhydrous hexane. Dry the purified Propargylglycine NCA under high vacuum for several hours. The final product should be a fine, white crystalline solid. Store it immediately in a sealed container under an inert atmosphere at -20 °C or below to prevent degradation.[8]

Product Validation: Characterization Data

Verifying the identity and purity of the synthesized NCA is a non-negotiable step. Impurities can drastically affect subsequent polymerization reactions.[12][13]

| Analysis | Expected Result | Rationale |

| Appearance | White crystalline solid | A colored product may indicate impurities or degradation. |

| Melting Point | Sharp melting point (literature values vary, but a sharp range is key) | A broad melting range suggests impurities. |

| FT-IR (KBr or film) | ~3300 cm⁻¹ (N-H stretch), ~2125 cm⁻¹ (C≡C-H stretch), ~1850 & 1780 cm⁻¹ (anhydride C=O stretches) | The two strong carbonyl peaks are the hallmark of the NCA ring. |

| ¹H NMR (CDCl₃ or DMSO-d₆) | δ ~7.0-8.0 (s, 1H, NH ), δ ~4.5 (t, 1H, α-CH ), δ ~2.8 (m, 2H, -CH₂ -C≡), δ ~2.1 (t, 1H, ≡C-H ) | Confirms the presence of all key protons in the molecule. The NH proton may be broad. |

Safety and Hazard Management: A Culture of Caution

Working with triphosgene necessitates a stringent adherence to safety protocols. It is a solid that can decompose upon contact with moisture or nucleophiles to release phosgene, a highly toxic and corrosive gas that was used as a chemical weapon.[7]

-

Engineering Controls: All manipulations involving triphosgene, from weighing to reaction quenching, MUST be performed inside a properly functioning chemical fume hood.[10] Consider installing a phosgene sensor in the lab.[10]

-

Personal Protective Equipment (PPE): A lab coat, splash goggles, and face shield are mandatory. Use double-gloving, for instance, with a pair of nitrile gloves over vinyl gloves.[10]

-

Waste Disposal and Quenching: Any unreacted triphosgene or residual phosgene in the apparatus must be quenched before cleaning. A solution of sodium hydroxide or ammonia in isopropanol can be used to safely decompose it. All solid and liquid waste must be disposed of as hazardous chemical waste according to institutional guidelines.

-

Emergency Preparedness: Ensure an emergency eyewash and shower are accessible. All personnel must be aware of the signs of phosgene exposure (odor of freshly cut hay, respiratory distress) and the appropriate emergency response procedures.

Alternative Phosgene-Free Synthetic Routes

While the triphosgene method is robust, concerns over its toxicity have driven the development of greener, safer alternatives. These methods avoid the generation of phosgene and often produce more benign byproducts.

-

Diphenyl Carbonate (DPC) Method: This approach involves the reaction of the amino acid with DPC, often after activation of the amino acid as an imidazolium salt. The reaction proceeds through an N-(phenyloxycarbonyl) amino acid intermediate which then cyclizes to the NCA upon heating, releasing phenol as a byproduct.[14]

-

Propane Phosphonic Anhydride (T3P®) Method: A simple, one-pot method has been developed where the amino acid reacts directly with carbon dioxide in the presence of T3P® as a dehydrating and activating agent. This approach is advantageous as it uses CO₂ as a C1 source and generates non-toxic, easily removable byproducts.[15][16]

These phosgene-free methods represent important progress in NCA chemistry and should be considered, especially for large-scale industrial applications where safety is a primary driver.

References

-

Koga, K., Sudo, A., & Endo, T. (n.d.). Revolutionary phosgene‐free synthesis of α‐amino acid N‐carboxyanhydrides using diphenyl carbonate based on activation of α‐amino acids by converting into imidazolium salts. Scite.ai. [Link]

-

(2021, August 9). Synthesis of α-Amino Acid N-Carboxyanhydrides. ACS Publications. [Link]

-

Tran, T. V., et al. (2022, October 31). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry. [Link]

-

(2025, August 6). Revolutionary phosgene-free synthesis of α-amino acid N-carboxyanhydrides using diphenyl carbonate based on activation of α-amino acids by converting into imidazolium salts | Request PDF. ResearchGate. [Link]

-

Gauthier, M. A. (n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. [Link]

-

Kratzer, D., et al. (2026, January). Synthesis of the NCA monomers (a) and schematic representation of the.... ResearchGate. [Link]

-

Ito, H., et al. (2022, October 6). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. Kobe University Repository. [Link]

-

(n.d.). results of temperature-dependent NCA polymerization of BLG, BLA and.... ResearchGate. [Link]

-

(2025, August 6). Block Copolypeptides Prepared by N-Carboxyanhydride Ring-Opening Polymerization | Request PDF. ResearchGate. [Link]

-

(n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

(n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of California, Santa Barbara, Department of Chemistry. [Link]

-

(n.d.). Propargylglycine. Wikipedia. [Link]

-

(2022, May 5). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC. [Link]

-

Crasto, A. M. (2014, February 14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. ORGANIC CHEMISTRY SELECT. [Link]

-

Drienovská, I., et al. (2021, October 17). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. MDPI. [Link]

- (2002, June 27). Process for the preparation of N-carboxyanhydrides.

-

Pandhare, J., et al. (2021, June 5). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed. [Link]

-

Schilling, W., et al. (n.d.). Rethinking transition metal catalyzed N-carboxyanhydride polymerization: polymerization of Pro and AcOPro N. ACS Publications. [Link]

-

Semple, J. E., et al. (2025, August 6). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. [Link]

-

Lecommandoux, S., et al. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Royal Society of Chemistry. [Link]

-

Zhang, D., et al. (n.d.). Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides. PMC. [Link]

-

(n.d.). Acetylglycine. Organic Syntheses. [Link]

Sources

- 1. Propargylglycine - Wikipedia [en.wikipedia.org]

- 2. DL-Propargylglycine | Amino Acid Derivatives | 50428-03-0 | Invivochem [invivochem.com]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pmcisochem.fr [pmcisochem.fr]

- 9. US20020082431A1 - Process for the preparation of N-carboxyanhydrides - Google Patents [patents.google.com]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. scite.ai [scite.ai]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Chemical Properties and Polymerization of Propargylglycine NCA

Executive Summary

This guide provides a rigorous technical analysis of L-propargylglycine N-carboxyanhydride (Pra-NCA) . As a senior scientist, I have structured this document to move beyond basic textbook definitions. We will focus on the operational realities of working with this high-value monomer: its synthesis under strict anhydrous conditions, its unique polymerization kinetics driven by the alkyne side-chain sterics, and its primary utility as a "clickable" precursor for bio-orthogonal polypeptide engineering.

Key Takeaway: The value of Pra-NCA lies in its latent reactivity. The NCA ring drives polymerization, while the propargyl (alkyne) tail remains inert during chain growth, only activating during post-polymerization modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Structural Fundamentals & Reactivity

The chemical behavior of Pra-NCA is defined by two orthogonal functional groups. Understanding the electronic and steric interplay between these groups is critical for experimental design.

| Feature | Chemical Moiety | Reactivity Profile | Critical Handling Note |

| Polymerization Handle | 5-membered Anhydride Ring (NCA) | Highly susceptible to nucleophilic attack (amines, alkoxides) and hydrolysis. | Moisture Intolerant: Hydrolyzes to amino acid in seconds upon exposure to ambient humidity. |

| Functional Side Chain | Propargyl Group (Terminal Alkyne) | Sterically compact; chemically inert to ROP conditions; active in CuAAC. | Thermal Stability: Alkyne groups can crosslink at high temperatures (>100°C); keep polymerization <60°C. |

| Chirality | Prone to racemization if base-catalyzed deprotonation occurs at the | Avoid strong bases (e.g., NaH) during initiation; prefer transition metal catalysts or primary amines. |

Synthesis & Purification: The Fuchs-Farthing Method

Expert Insight: While phosgene gas was historically used, modern labs prefer triphosgene due to safety and stoichiometric control. The critical failure point in this synthesis is the generation of HCl byproducts, which can induce premature ring-opening or racemization.

Protocol: Triphosgene-Mediated Cyclization

Reagents: L-Propargylglycine (Pra), Triphosgene,

-

Suspension: Suspend finely ground L-Pra in anhydrous THF under Argon flow.

-

Scavenging: Add 2.2 equivalents of

-Pinene. Why? Pinene reacts with the HCl generated during cyclization to form pinene hydrochloride, preventing acid-catalyzed degradation of the forming NCA. -

Cyclization: Add 0.35 equivalents of Triphosgene (dissolved in THF) dropwise at 50°C.

-

Completion: Reaction is complete when the suspension becomes clear (approx. 2-3 hours).

-

Purification (The "Self-Validating" Step):

-

Precipitate crude NCA into cold hexane.

-

Recrystallization: Dissolve in minimal THF/Ethyl Acetate and layer with Hexane inside a glovebox.

-

Validation: A melting point depression or "sticky" crystals indicates residual pinene or oligomers. Pure Pra-NCA yields white, needle-like crystals.

-

Visualization: Synthesis Workflow

Figure 1: The Fuchs-Farthing synthesis pathway emphasizing HCl scavenging for purity.

Ring-Opening Polymerization (ROP) Dynamics

Polymerizing Pra-NCA requires choosing an initiator based on the desired architecture.

Mechanism A: Normal Amine Mechanism (NAM)

-

Initiator: Primary amines (e.g., Hexylamine).

-

Kinetics: Fast, but prone to "chain-breaking" side reactions (termination via amidine formation).

-

Result: Polypeptides with broad molecular weight distribution (PDI > 1.2).

Mechanism B: Transition Metal Initiation (Deming Method)

-

Initiator: Zerovalent Nickel or Cobalt complexes (e.g., Co(PMe

) -

Expert Insight: This is the gold standard for Pra-NCA. The metal forms a stable amido-amidate complex at the chain end, preventing termination. This allows for living polymerization , enabling the synthesis of block copolymers (e.g., PEG-b-Poly(Pra)).

Experimental Data: Polymerization Monitoring

The reaction must be monitored via FTIR to ensure conversion.

| Species | Wavenumber (cm | Signal Description | Interpretation |

| Monomer (NCA) | 1850 & 1785 | Sharp Doublet | C=O stretches of the anhydride ring. Disappearance = 100% Conversion. |

| Polymer (Amide I) | 1650 | Broad Band | C=O stretch of the peptide backbone ( |

| Side Chain (Alkyne) | 2120 | Weak/Sharp | C |

Post-Polymerization Modification (Click Chemistry)

Once Poly(L-propargylglycine) is synthesized, the pendant alkyne groups serve as universal docking stations.

Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

-

Solvent: DMF or DMSO (Poly(Pra) is hydrophobic).

-

Catalyst: CuSO

+ Sodium Ascorbate (generates Cu(I) in situ). -

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Crucial: TBTA protects Cu(I) from oxidation and prevents copper-induced degradation of the polypeptide backbone.

-

Reactant: Azide-functionalized payload (Drug, PEG, Fluorophore).

Visualization: Polymerization & Functionalization

Figure 2: Transformation from reactive monomer to functionalized biomaterial.

References

-

Deming, T. J. (1997). Facile synthesis of high molecular weight polypeptides of defined architecture. Nature. Link

-

Tang, H., & Becker, M. L. (2014). Click chemistry in degradable biomaterials: functional ROP polyesters and poly(ester amide)s. Chemical Society Reviews. Link

-

Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Link

-

Engler, A. C., et al. (2011). Emerging trends in macromolecular design of polypeptide-based materials. Progress in Polymer Science. Link

-

Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.[1][2] Link

Sources

Advanced FT-IR Analysis of Propargylglycine N-Carboxyanhydride (Pra-NCA)

This guide details the FT-IR analysis of Propargylglycine N-carboxyanhydride (Pra-NCA) , a high-value monomer used to synthesize "clickable" polypeptides.

Executive Summary: The Spectral Fingerprint of "Clickable" Polypeptides

In the development of synthetic polypeptides, Propargylglycine N-carboxyanhydride (Pra-NCA) serves as a critical gateway molecule. Its alkyne "handle" allows for post-polymerization modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the NCA ring is notoriously unstable, prone to hydrolysis by trace moisture and thermal degradation into isocyanates.

Fourier Transform Infrared Spectroscopy (FT-IR) is the primary process analytical technology (PAT) for Pra-NCA. Unlike NMR, which requires deuterated solvents that may introduce moisture, in-situ FT-IR offers a rapid, non-destructive window into monomer purity and polymerization kinetics. This guide provides a standardized protocol for validating Pra-NCA quality and monitoring its Ring-Opening Polymerization (ROP).

Molecular Architecture & Spectral Theory

To interpret the spectrum, one must deconstruct the molecule into its vibrating functional units. Pra-NCA possesses two distinct spectral zones: the Reactive Core (NCA ring) and the Functional Handle (Propargyl group).

The NCA "Doublet" (The Reactive Core)

The 5-membered anhydride ring exhibits a characteristic carbonyl stretching doublet due to vibrational coupling between the two carbonyl groups:

-

Asymmetric Stretch (

): High frequency (~1850–1865 cm⁻¹). -

Symmetric Stretch (

): Lower frequency (~1785–1795 cm⁻¹). -

Diagnostic Value: The presence of these sharp peaks confirms the ring is closed and reactive. Their disappearance quantifies polymerization progress.

The Propargyl "Handle"

The side chain contains a terminal alkyne, critical for downstream "click" chemistry.

- C-H Stretch: A sharp, diagnostic peak around 3280–3300 cm⁻¹ .

-

C

C Stretch: A weak signal around 2120 cm⁻¹ (often barely visible due to low dipole change).

Critical Quality Attributes (CQA) & Impurity Profiling

An "impeccable" Pra-NCA spectrum is defined not just by what is present, but by what is absent.

| Component | Spectral Marker (cm⁻¹) | Status | Cause/Action |

| Pra-NCA Monomer | 1860 & 1790 (Doublet) | Target | Active monomer ready for polymerization. |

| Propargyl Group | 3295 (Sharp) | Target | Intact click handle. |

| Polymer (Poly-Pra) | 1650 (Amide I) & 1540 (Amide II) | Impurity | Premature polymerization. Reject batch. |

| Isocyanate | ~2250 | Impurity | Thermal degradation or "carbamate" mechanism. |

| Free Acid/Water | 3400–3500 (Broad) | Critical | Hydrolysis. Kills polymerization. |

| Acid Chloride | ~1790 (Singlet) | Impurity | Incomplete purification (if phosgene method used). |

Experimental Protocol: Inert Atmosphere FT-IR

Objective: Obtain a spectrum free from atmospheric moisture interference to accurately assess monomer quality.

Materials & Setup

-

Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum One or Bruker Tensor) with DTGS or MCT detector.

-

Cell: Liquid transmission cell (CaF₂ or KBr windows) with 0.1–0.5 mm path length OR Diamond ATR (requires rapid handling).

-

Solvent: Anhydrous THF or DMF (stored over 4Å molecular sieves).

-

Environment: Nitrogen-purged glovebox or glovebag.

Step-by-Step Workflow

-

Background Collection: Purge the sample chamber with dry N₂ for 5 minutes. Collect a background spectrum (air or pure solvent).

-

Sample Preparation (Glovebox): Dissolve 10–20 mg of Pra-NCA in 0.5 mL anhydrous THF. Ensure the solution is clear.

-

Loading: Inject the solution into the sealed liquid cell. If using ATR, place the solid/solution immediately on the crystal and cover with a volatile cover slip to minimize moisture uptake.

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.

-

Validation: Check the 3400 cm⁻¹ region. If a broad "hump" appears, the sample or solvent is wet.

Visualizing the Workflow & Logic

The following diagrams illustrate the operational workflow and the decision logic for impurity analysis.

Workflow: Synthesis to Polymerization

This diagram outlines where FT-IR fits into the production lifecycle of Pra-NCA.

Caption: Operational workflow for Pra-NCA synthesis and QC, highlighting FT-IR as the critical "Gatekeeper" step.

Spectral Decision Tree

A logic gate for interpreting spectral data during the QC phase.

Caption: Decision logic for classifying Pra-NCA purity based on key spectral markers.

Kinetic Monitoring of Polymerization

Once the monomer passes QC, FT-IR is used to monitor the Ring-Opening Polymerization (ROP) .

The "Cross-Over" Phenomenon

As polymerization proceeds (initiated by primary amines or transition metals), the spectrum undergoes a dramatic inversion:

-

Monomer Consumption: The anhydride doublet (1860/1790 cm⁻¹) decreases exponentially.

-

Polymer Formation: The Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands rise.

-

Endpoint Determination: The reaction is considered complete when the anhydride peaks are indistinguishable from the baseline (>99% conversion).

Calculation of Conversion

Conversion (

-

: Absorbance at time

- : Initial absorbance.

-

Note: Ensure baseline correction is applied to account for solvent evaporation or drift.

References

-

Habraken, G. J. M., et al. (2011).[3] "Optimization of N-Carboxyanhydride (NCA) Polymerization by Variation of Reaction Temperature and Pressure." Polymer Chemistry.

-

Kramer, J. R., & Deming, T. J. (2010). "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules.

-

Engler, A. C., et al. (2011). "Synthetic Development of Polypeptides for Drug Delivery." Nano Today.

-

Rhodes, A. J., et al. (2018). "Click Chemistry in Peptide Synthesis: CuAAC & SPAAC." Journal of Peptide Science.

-

Dimitrov, I., & Schlaad, H. (2003). "Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via N-Carboxyanhydride Ring-Opening Polymerization." Chemical Communications.

Sources

Mastering the Leuchs' Anhydride of Propargylglycine (Pra-NCA)

A Technical Whitepaper on Synthesis, Purification, and Polymerization

Executive Summary

The N-carboxyanhydride (NCA) of L-propargylglycine (Pra-NCA) represents a pivotal monomer in modern macromolecular engineering. Unlike canonical amino acid NCAs, Pra-NCA introduces a bio-orthogonal alkyne handle directly into the polypeptide backbone. This allows for post-polymerization modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the precise attachment of PEG chains, fluorophores, or drug payloads without disrupting the secondary structure of the polymer helix.

This guide moves beyond basic textbook definitions to provide a field-tested, rigorous protocol for the synthesis, purification, and polymerization of Pra-NCA. It addresses the notorious instability of the NCA ring and provides a self-validating workflow to ensure "living" polymerization characteristics.

Part 1: Chemical Rationale & Significance[1]

The utility of Pra-NCA lies in its side chain. The propargyl group is chemically inert under the conditions of Ring-Opening Polymerization (ROP) but highly reactive toward azides in the presence of Cu(I) catalysts.

Key Advantages:

-

Stereochemical Preservation: The Fuchs-Farthing method preserves the L-chirality of the propargylglycine precursor.

-

High-Density Functionalization: Every monomer unit offers an attachment point, unlike end-functionalized polymers.

-

Bio-Orthogonality: The alkyne group does not cross-react with amines, alcohols, or thiols typically found in biological systems.

Part 2: Synthesis of Pra-NCA (The Fuchs-Farthing Method)[2]

Note: Direct phosgenation is hazardous. This protocol utilizes Triphosgene (bis(trichloromethyl) carbonate), a solid crystalline source of phosgene that is safer to handle but requires strict safety controls.

Reagents & Materials

-

Precursor: L-Propargylglycine (High purity, >99%).

-

Reagent: Triphosgene (0.35 molar equivalents relative to amino acid).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane (Dried over Na/Benzophenone or from a solvent purification system).

-

HCl Scavenger:

-Pinene (Crucial for preventing acid-catalyzed decomposition). -

Precipitant: Anhydrous n-Hexane or n-Heptane.

Experimental Protocol

-

Setup: Flame-dry a 250 mL Schlenk flask and equip it with a magnetic stir bar. Cycle with Argon/Vacuum (3x) to remove all moisture.

-

Suspension: Under Argon flow, charge the flask with L-Propargylglycine (5.0 g, 44.2 mmol) and

-Pinene (12.0 g, 88.4 mmol). Add anhydrous THF (100 mL). The amino acid will not dissolve immediately. -

Cyclization: Add Triphosgene (4.6 g, 15.5 mmol) in one portion. Heat the mixture to 50°C.

-

Mechanism:[1][2][3][4][5][6][7] The amino group attacks the triphosgene carbonyl. The intermediate carbamoyl chloride cyclizes, releasing HCl.

-

Role of Pinene: The

-pinene reacts with the released HCl to form pinene hydrochloride, driving the equilibrium forward and preventing the HCl from attacking the NCA ring.

-

-

Completion: Stir for 2-4 hours. The suspension will turn clear as the amino acid converts to the soluble NCA.

-

Workup:

-

Concentrate the solution to ~20% of its original volume under high vacuum (Schlenk line). Do not use a rotary evaporator exposed to air.

-

Precipitate the crude NCA by adding the concentrated THF solution dropwise into a vigorously stirred flask of cold, anhydrous n-Hexane (300 mL) inside a glovebox or under positive Argon pressure.

-

Part 3: Purification & Quality Control (The Self-Validating System)

The purity of Pra-NCA is the single determinant of polymerization success. Even trace HCl or water will terminate the chain growth.

Recrystallization Protocol (Glovebox Recommended)

-

Dissolve the crude precipitate in a minimum amount of anhydrous THF.

-

Layer anhydrous Hexane on top (Solvent/Non-solvent ratio 1:3).

-

Allow to stand at -20°C for 24 hours.

-

Collect white needle-like crystals via filtration.

-

Repeat this process 3 times. Single crystallization is rarely sufficient for controlled ROP.

Validation Metrics

| Metric | Method | Acceptance Criteria | Failure Consequence |

| Identity | 1H NMR (CDCl3) | Wrong structure. | |

| Purity (IR) | FTIR (ATR) | Sharp doublet at ~1850 cm⁻¹ and ~1785 cm⁻¹. | Ring hydrolysis (single peak ~1700) = No polymerization. |

| Acid Content | Chloride Test | Dissolve 10mg in water/HNO3, add AgNO3. Must remain clear. | Turbidity = HCl presence. Polymerization will terminate early. |

| Melting Point | Capillary | Sharp range (specific to Pra-NCA, typically ~100-105°C dec). | Broad range = impurities. |

Visualizing the Workflow

Figure 1: Critical path for the synthesis and purification of Pra-NCA. Note the iterative purification loop essential for removing trace HCl.

Part 4: Ring-Opening Polymerization (ROP)[2][3][7]

To convert Pra-NCA into Poly(L-propargylglycine), we employ nucleophilic Ring-Opening Polymerization.

Mechanism: The Normal Amine Mechanism (NAM)

A primary amine initiator attacks the C5 carbonyl of the NCA ring. This opens the ring, releasing CO2 and generating a new amine terminus that propagates the chain.[2]

Protocol

-

Environment: Glovebox (H2O < 0.1 ppm).

-

Monomer: Dissolve purified Pra-NCA (500 mg) in anhydrous DMF (Dimethylformamide).

-

Initiator: Add n-Hexylamine (dissolved in DMF) to achieve the desired Monomer-to-Initiator ([M]/[I]) ratio (e.g., 50:1 for DP=50).

-

Reaction: Stir at room temperature for 48-72 hours.

-

Monitoring: Track the disappearance of the anhydride peaks (1850/1785 cm⁻¹) via FTIR.

-

-

Termination: Precipitate the polymer into cold diethyl ether. Centrifuge and dry under vacuum.

Part 5: Applications (Click Chemistry)

The resulting Poly(Pra) is a "clickable" scaffold.

Protocol for PEGylation (Example):

-

Dissolve Poly(Pra) in DMF.

-

Add Azide-functionalized PEG (PEG-N3, 1.2 eq per alkyne).

-

Add Catalyst: CuBr (0.1 eq) and PMDETA (Ligand, 0.1 eq).

-

Stir for 24 hours under Argon.

-

Purify via dialysis against EDTA solution (to remove Copper) and then water.

Visualizing the Pathway

Figure 2: From monomer to functional biomaterial.[2] The alkyne handle remains inert during polymerization, activating only during the specific CuAAC step.

References

-

Demetriades, M. et al. (2016). Synthesis and characterization of polypeptides containing alkyne side chains.Polymer Chemistry . Link

-

Tang, H. & Deming, T. J. (2006). Controlled polymerization of amino acid N-carboxyanhydrides.[1][2][3][4][5][7][8]Macromolecules . Link

-

Engler, A. C. et al. (2011). Synthetic development of polypeptides for bio-applications.[2][3][4][9][10]Reactive and Functional Polymers . Link

-

Kramer, J. R. & Deming, T. J. (2010). General method for purification of alpha-amino acid-N-carboxyanhydrides using flash chromatography.Biomacromolecules . Link

-

Lu, H. & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides.J. Am. Chem. Soc. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. Click chemistry plays a dual role in biodegradable polymer design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains [mdpi.com]

- 10. researchgate.net [researchgate.net]

Phosgenation of N-propargylglycine for N-Carboxyanhydride (NCA) Synthesis: A Technical Guide

Introduction: The Significance of N-propargylglycine NCA in Modern Polypeptide Synthesis

N-propargylglycine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and materials science. Its terminal alkyne group serves as a versatile chemical handle for "click" chemistry, enabling the facile conjugation of peptides to other molecules or surfaces. The conversion of N-propargylglycine into its N-carboxyanhydride (NCA) derivative is a critical step in unlocking its potential for creating advanced polypeptide-based materials through ring-opening polymerization (ROP). This guide provides an in-depth technical overview of the synthesis of N-propargylglycine NCA via phosgenation, focusing on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.

The Fuchs-Farthing Method: A Cornerstone of NCA Synthesis

The most established and widely utilized method for synthesizing α-amino acid N-carboxyanhydrides is the Fuchs-Farthing method, which involves the direct phosgenation of a free α-amino acid.[1][2] This approach is favored for its efficiency and the high purity of the resulting NCA monomers, which is crucial for achieving controlled polymerizations.

The reaction proceeds through the formation of an intermediate N-carbonyl chloride, which rapidly cyclizes to the five-membered NCA ring with the concomitant release of a second molecule of hydrogen chloride. The overall reaction is depicted below:

Caption: General mechanism of NCA synthesis via the Fuchs-Farthing method.

Experimental Protocol: Synthesis of N-propargylglycine NCA

This protocol is a representative procedure based on the standard Fuchs-Farthing method adapted for N-propargylglycine. Researchers should always perform a thorough risk assessment and work in a properly functioning chemical fume hood with continuous phosgene monitoring.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-propargylglycine | ≥98% | Commercially available | Must be thoroughly dried before use. |

| Phosgene solution | ~20% in toluene | Commercially available | Handle with extreme caution. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Used as the reaction solvent. |

| Anhydrous Hexane | ACS grade or higher | Commercially available | Used for precipitation/crystallization. |

| Celite® 545 | --- | Commercially available | For filtration of the crude product. |

Step-by-Step Procedure

-

Preparation of the Reaction Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a reflux condenser with a drying tube, and a rubber septum.

-

Maintain a positive pressure of dry nitrogen or argon throughout the reaction.

-

-

Reaction Initiation:

-

To the flask, add N-propargylglycine (1.0 eq.).

-

Add anhydrous THF to create a suspension (approx. 0.5 M concentration).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Phosgene Addition:

-

Slowly add the phosgene solution (2.0-2.2 eq.) to the stirred suspension via a syringe or cannula over 30-60 minutes.

-

CAUTION: Phosgene is extremely toxic. This step must be performed in a certified fume hood with appropriate personal protective equipment (PPE) and a phosgene sensor in close proximity.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, slowly warm the reaction mixture to 40-50 °C.

-

Monitor the reaction progress by observing the dissolution of the solid N-propargylglycine and the cessation of HCl gas evolution (which can be bubbled through an oil bubbler).

-

The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Sparge the reaction mixture with dry nitrogen for 30-60 minutes to remove any excess phosgene and HCl. The off-gas should be passed through a scrubber containing a concentrated solution of sodium hydroxide.

-

Filter the reaction mixture through a pad of Celite® to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Recrystallize the crude product from a mixture of anhydrous THF and hexane to yield the purified N-propargylglycine NCA as a crystalline solid.

-

Characterization of N-propargylglycine NCA

The successful synthesis of N-propargylglycine NCA can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic signals for an NCA are the two carbonyl stretching bands of the anhydride group, typically appearing around 1850 cm⁻¹ and 1790 cm⁻¹. The alkyne C-H stretch will be visible around 3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the propargyl group (a triplet for the acetylenic proton and a doublet for the methylene protons) and the glycine backbone.

-

¹³C NMR will show the two carbonyl carbons of the NCA ring and the two sp-hybridized carbons of the alkyne.

-

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety Considerations for Phosgene Handling

Phosgene is a highly toxic and corrosive gas with a low odor threshold.[3][4] All manipulations involving phosgene or its solutions must be conducted in a well-ventilated chemical fume hood with a continuous phosgene monitoring system.[1]

Essential Safety Measures:

-

Personal Protective Equipment (PPE): A full-face respirator with a phosgene-specific cartridge, along with a lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory.[5][6]

-

Emergency Preparedness: An emergency plan should be in place, including the location of safety showers, eyewash stations, and a clear evacuation route. All personnel should be trained on the symptoms of phosgene exposure.[4]

-

Decontamination: Any spills should be immediately neutralized with an appropriate solution, such as aqueous ammonia or sodium hydroxide. All equipment should be thoroughly decontaminated before removal from the fume hood.

-

Waste Disposal: All phosgene-containing waste must be quenched and disposed of as hazardous waste according to institutional guidelines.[5]

A safer alternative to gaseous phosgene is triphosgene, a solid crystalline compound that generates phosgene in situ. While easier to handle, triphosgene and its decomposition products are still highly toxic and require similar safety precautions.

Causality in Experimental Design: Why These Choices Matter

-

Anhydrous Conditions: NCAs are highly susceptible to moisture-induced polymerization. Therefore, the use of anhydrous solvents and a dry atmosphere is critical to prevent premature ring-opening and ensure a high yield of the desired monomer.

-

Stoichiometry of Phosgene: A slight excess of phosgene is used to ensure the complete conversion of the amino acid. However, a large excess should be avoided as it can lead to side reactions and complicates the purification process.

-

Temperature Control: The initial addition of phosgene is performed at 0 °C to control the exothermicity of the reaction. The subsequent warming to 40-50 °C provides the necessary activation energy for the cyclization to the NCA.

-

Purification by Recrystallization: Recrystallization is an effective method for removing unreacted starting materials and any side products, yielding a highly pure NCA monomer suitable for controlled polymerization.

Conclusion and Future Outlook

The phosgenation of N-propargylglycine provides a reliable route to a valuable monomer for the synthesis of functional polypeptides. The alkyne moiety allows for a wide range of post-polymerization modifications, opening up possibilities for the creation of novel biomaterials for drug delivery, tissue engineering, and diagnostics. While the use of phosgene necessitates stringent safety protocols, the versatility of the resulting N-propargylglycine NCA makes this synthetic effort highly rewarding for researchers in the field of polymer chemistry and biomedical sciences. The development of safer, phosgene-free methods for NCA synthesis remains an active area of research and will likely play a significant role in the future of polypeptide-based materials.[7]

References

-

Deming, T. J. Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 2016 , 116 (3), 786-808.

-

Cheng, J.; Deming, T. J. Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials; Springer: 2012 ; pp 1-26.

-

Phosgene Safety. International Isocyanate Institute Inc.

-

Phosgene Gas: Risks, History, and Modern Safety. Ecreee. 2026 .

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Washington, Department of Chemistry.

-

Phosgene guide. COMPUR Monitors. 2025 .

-

SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Chemicals Knowledge Hub. 2022 .

- Kricheldorf, H. R.

-

Borase, T. Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Dublin City University, 2014 .

-

Lu, H.; Cheng, J. Amino acid N-carboxyanhydrides and polypeptides: Controlled polymerization, properties and applications. University of Illinois at Urbana-Champaign, 2011 .

-

BenchChem. An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine. 2025 .

-

White, J. D. et al. Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine. Biochemistry, 2008 , 47(18), 5238-5248.

-

Scott, B. A. et al. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 2021 , 53(12), 1927-1939.

-

Tran, T. V. et al. N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry, 2022 , 24(23), 9141-9147.

-

Kramer, J. R.; Deming, T. J. General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 2010 , 11(12), 3668-3672.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Amino acid N-carboxyanhydrides and polypeptides: Controlled polymerization, properties and applications | IDEALS [ideals.illinois.edu]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. escholarship.org [escholarship.org]

- 5. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. upcommons.upc.edu [upcommons.upc.edu]

Technical Guide: Propargylglycine N-Carboxyanhydride (Pra-NCA)

Executive Summary & Physicochemical Profile

Propargylglycine N-carboxyanhydride (Pra-NCA) is a high-value amino acid derivative used primarily as a monomer for the synthesis of "clickable" polypeptides. By incorporating an alkyne moiety into the polypeptide backbone via Ring-Opening Polymerization (ROP), Pra-NCA enables post-polymerization modification (PPM) through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike standard amino acids, Pra-NCA is rarely stored for long periods due to its high reactivity and sensitivity to moisture. It is typically synthesized in situ or purified immediately prior to polymerization.

Physicochemical Specifications

| Property | Value | Notes |

| Molecular Weight | 139.11 g/mol | Calculated based on |

| Chemical Formula | Derived from Propargylglycine ( | |

| Precursor CAS | 23235-01-0 | Refers to L-Propargylglycine (Amino Acid) |

| Appearance | White to off-white crystalline solid | Highly sensitive to moisture |

| Solubility | Soluble in THF, DMF, Ethyl Acetate | Decomposes in water/protic solvents |

| Storage | -20°C, Inert Atmosphere ( | Store in glovebox; shelf-life < 3 months |

Molecular Weight Calculation & Structural Logic

Understanding the molecular weight transformation from the amino acid to the NCA is critical for stoichiometry in polymerization reactions.

-

Starting Material: L-Propargylglycine (

) -

Reaction Transformation:

-

The amino acid reacts with phosgene (or triphosgene) to form the oxazolidine-2,5-dione ring.

-

Net Change: Addition of Carbonyl (

) and loss of Water ( -

Formula Change:

.

-

-

Final Calculation:

-

6 Carbon:

-

5 Hydrogen:

-

1 Nitrogen:

-

3 Oxygen:

-

Total MW: 139.11 g/mol

-

Synthesis Protocol: The Fuchs-Farthing Method

Field Insight: While phosgene gas was historically used, modern laboratories utilize Triphosgene (solid phosgene equivalent) for safety and stoichiometric control. The critical success factor in this protocol is the use of

Reagents

-

L-Propargylglycine (Pra): 1.0 eq (dried under vacuum)

-

Triphosgene: 0.35 eq (slight excess)

- -Pinene: 2.0 – 3.0 eq (HCl scavenger)

-

Solvent: Anhydrous THF (Tetrahydrofuran)[5]

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Perform all steps under a positive pressure of nitrogen.

-

Suspension: Suspend L-Propargylglycine and

-pinene in anhydrous THF. The amino acid will not dissolve initially. -

Reaction: Add Triphosgene (dissolved in minimal THF) dropwise to the suspension at 50°C.

-

Observation: The suspension will gradually clear as the NCA forms and dissolves.

-

Time: Stir at 50°C for 2–4 hours until the solution is clear.

-

-

Workup (Critical):

-

Concentrate the solution to ~20% volume under vacuum (do not heat above 40°C).

-

Precipitate the crude NCA by pouring the concentrate into cold anhydrous Hexane (or Heptane).

-

Filter inside a glovebox or under a nitrogen cone.

-

-

Purification (Recrystallization):

-

Dissolve crude solid in a minimal amount of THF.

-

Layer with Hexane and store at -20°C to crystallize.

-

Repeat 2x to remove trace amine salts.

-

Self-Validating Quality Control

Before using Pra-NCA for polymerization, verify its purity using FT-IR Spectroscopy .

-

Pass Criteria: You must see two sharp carbonyl stretching bands characteristic of the anhydride ring at ~1855 cm⁻¹ and ~1785 cm⁻¹ .

-

Fail Criteria: A broad peak at 3300-3400 cm⁻¹ indicates hydrolysis (ring opening) back to the amino acid or polymerization.

Applications: "Click" Polypeptides[7]

Pra-NCA is the gateway to Poly(L-propargylglycine) , a scaffold that allows researchers to attach complex bioactive molecules (sugars, drugs, fluorophores) after polymerization. This avoids the steric hindrance that often prevents the polymerization of bulky amino acids.

Mechanism: Ring-Opening Polymerization (ROP)

The polymerization is typically initiated by a primary amine (e.g., Hexylamine) or a transition metal catalyst (e.g., Cobalt or Nickel complexes).

-

Initiation: The nucleophile attacks the C-5 carbonyl of the NCA ring.

-

Decarboxylation: The ring opens, releasing

and exposing a new amine. -

Propagation: The new amine attacks the next NCA monomer.

-

Result: A polypeptide with a pendant alkyne on every repeat unit.

Visual Workflow

The following diagram illustrates the synthesis pathway and the subsequent polymerization logic.

Figure 1: Synthetic workflow from L-Propargylglycine to functionalized polypeptides via the Pra-NCA intermediate.

References

-

BenchChem. "An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine." BenchChem Technical Resources.

-

Tang, H., & Zhang, D. (2011).[6] "General and Efficient Synthesis of Glycopolypeptides via Click Chemistry." Biomacromolecules, 12(10), 3780–3788. (Describes the synthesis of Pra-NCA and subsequent glycosylation).

-

Kramer, J. R., & Deming, T. J. (2010). "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672. (Standard protocol for NCA purification).

-

PubChem. "Propargylglycine (Compound)."[1][7] National Library of Medicine.

-

Sigma-Aldrich. "L-Propargylglycine Product Specification."

Sources

- 1. DL-Propargylglycine | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Propargylglycine | 23235-01-0 [chemicalbook.com]

- 3. L-Propargylglycine | 23235-01-0 [chemicalbook.com]

- 4. L-Propargylglycine | TargetMol [targetmol.com]

- 5. rsc.org [rsc.org]

- 6. Emerging bioinspired polymers: glycopolypeptides - Soft Matter (RSC Publishing) DOI:10.1039/C4SM00352G [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Click Chemistry Modification of Poly(propargylglycine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Poly(propargylglycine) through Click Chemistry

Poly(propargylglycine) (PPG), a synthetic polypeptide featuring a terminal alkyne group on each repeating unit, stands as a versatile platform for the creation of advanced biomaterials and therapeutic agents.[1] The presence of the propargyl group provides a readily accessible handle for post-polymerization modification via "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[2][3] This allows for the precise installation of a wide array of functional molecules, including drugs, targeting ligands, and imaging agents, onto the polypeptide backbone.

This guide provides a comprehensive overview of the two primary click chemistry strategies for modifying PPG: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the underlying principles of each method, offer detailed, field-proven protocols for their execution, and discuss the critical aspects of purification and characterization of the resulting polymer conjugates. Furthermore, we will explore the potential applications of these functionalized polypeptides in the realm of drug delivery, drawing parallels with well-established systems like those based on poly(lactic-co-glycolic acid) (PLGA).[4][5]

The ability to tailor the properties of PPG with molecular precision opens up exciting avenues for the development of next-generation drug delivery vehicles, tissue engineering scaffolds, and diagnostic tools. This document is designed to equip researchers with the foundational knowledge and practical guidance necessary to harness the power of click chemistry for the functionalization of poly(propargylglycine).

Foundational Chemistry: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for the modification of poly(propargylglycine) hinges on the specific requirements of the application, particularly the sensitivity of the azide-functionalized molecule and the desired reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly efficient reaction involves the use of a copper(I) catalyst to unite a terminal alkyne (on the PPG) with an azide-functionalized molecule, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] The reaction is typically carried out in aqueous or mixed aqueous/organic solvent systems and is remarkably tolerant of a wide range of functional groups.[6] However, the use of a copper catalyst can be a limitation in biological systems due to potential cytotoxicity.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst.[8][9] This makes SPAAC exceptionally well-suited for applications involving live cells or other sensitive biological components where copper toxicity is a concern.[10] The reaction proceeds under physiological conditions, further enhancing its biocompatibility.[9]

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (relies on ring strain) |

| Reaction Rate | Very Fast | Fast |

| Biocompatibility | Potential cytotoxicity due to copper | Excellent, metal-free |

| Reaction Conditions | Mild, aqueous or mixed solvents | Mild, physiological conditions |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |

Synthesis of Poly(L-propargylglycine)

The starting material, poly(L-propargylglycine), can be synthesized via the ring-opening polymerization of L-propargylglycine N-carboxyanhydride (NCA). The synthesis of the NCA monomer is a critical first step.

Protocol 1: Synthesis of L-propargylglycine N-carboxyanhydride (NCA)

This protocol is adapted from established methods for NCA synthesis.[10][11][12]

Materials:

-

L-propargylglycine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (nitrogen or argon), suspend L-propargylglycine (1 equivalent) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by the evolution of gas (HCl) and the dissolution of the amino acid.

-

Once the reaction is complete (the solution becomes clear), filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Add anhydrous hexane to the crude oil to induce precipitation of the NCA.

-

Collect the solid NCA by filtration, wash with cold anhydrous hexane, and dry under vacuum.

-

The purity of the NCA should be confirmed by ¹H NMR and FTIR spectroscopy before use in polymerization.

Protocol 2: Ring-Opening Polymerization of L-propargylglycine NCA

Materials:

-

L-propargylglycine NCA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Initiator (e.g., hexylamine or other primary amine)

-

Anhydrous Diethyl Ether

-

Nitrogen or Argon gas

Procedure:

-

Under an inert atmosphere, dissolve the purified L-propargylglycine NCA in anhydrous DMF to a desired concentration (e.g., 5-10% w/v).

-

Add the initiator to the NCA solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

-

Stir the reaction mixture at room temperature. The polymerization progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

-

Once the polymerization is complete (typically 24-72 hours), precipitate the polymer by adding the reaction mixture to a large excess of cold anhydrous diethyl ether.

-

Collect the precipitated poly(L-propargylglycine) by centrifugation or filtration.

-

Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the polymer by ¹H NMR, FTIR, and Size Exclusion Chromatography (SEC) to determine its structure, purity, and molecular weight distribution. A representative ¹H NMR spectrum of poly(N-propargyl-glycine) can be found in the literature.[13]

Click Chemistry Modification of Poly(propargylglycine)

The following protocols detail the procedures for modifying poly(propargylglycine) using both CuAAC and SPAAC reactions.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between poly(propargylglycine) and an azide-containing molecule.

Materials:

-

Poly(propargylglycine) (PPG)

-

Azide-functionalized molecule (e.g., azide-drug, azide-PEG, azide-targeting ligand)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent: Degassed deionized water, phosphate-buffered saline (PBS), or a mixture of water and a co-solvent like DMSO or t-BuOH.

Procedure:

-

Reagent Preparation:

-